
5-甲基呋喃-3(2H)-酮
描述
5-Methylfuran-3(2H)-one, also known as 4-Hydroxy-5-methyl-3(2H)furanone, has the molecular formula C5H8O3 and a molecular weight of 116.1152 . It is a flavor compound and precursor .
Synthesis Analysis
The formation of 5-Methylfuran-3(2H)-one has been demonstrated in cytosolic protein extracts obtained from Zygosaccharomyces rouxii after incubation with a number of carbohydrate phosphates . It was produced from d-fructose-1,6-diphosphate, d-fructose-6-phosphate, d-glucose-6-phosphate, 6-phosphogluconate, d-ribose-5-phosphate, and d-ribulose-1,5-diphosphate .Molecular Structure Analysis
The IUPAC Standard InChI for 5-Methylfuran-3(2H)-one is InChI=1S/C5H8O3/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 . The IUPAC Standard InChIKey is KTKGSSUXUIUZDA-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction between 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine or hydrogen sulfide at pH 4.5 for 60 min at 140 degrees C produced complex mixtures of volatile compounds, the majority of which contained sulfur .Physical and Chemical Properties Analysis
The molecular weight of 5-Methylfuran-3(2H)-one is 116.1152 . More detailed physical and chemical properties are not available in the search results.科学研究应用
立体化学研究
5-甲基呋喃-3(2H)-酮及其衍生物一直是立体化学研究的对象。一个显著的例子是对同呋喃醇的研究,这是一种具有独特酮-烯醇结构的互变异构体,包括四种结构异构体及其对映异构体。这些异构体被分离并对其气味特性进行了检验,揭示了气味与立体化学之间的关系 (Monde et al., 2009)。
有机合成中的动力学
研究还集中在涉及5-甲基呋喃-3(2H)-酮的反应动力学上,比如它与2-羟基苯甲醛的碱催化缩合反应。这项研究为反应中间体和动力学提供了宝贵的见解,增进了对有机合成过程的理解 (Bellobono et al., 1976)。
催化剂开发
5-甲基呋喃-3(2H)-酮衍生物已被用于开发催化剂,比如在使用三氟化汞作为催化剂合成2-甲基呋喃的过程中。这个过程展示了有机合成中高催化转化率和效果的特点 (Imagawa et al., 2004)。
生物质转化
在可再生资源的背景下,5-甲基呋喃-3(2H)-酮衍生物被用于生物质衍生化学转化,比如在呋喃醛催化转移氢化为2-甲基呋喃的过程中,突显了在可持续化学和能源中的潜在应用 (Niu et al., 2019)。
对映合成
该化合物在对映纯化合物的合成中有应用,比如在酶催化的消旋反式-4,5-二甲基羟呋喃-2(3H)-酮的酰化中。这个过程对于生产各种应用中高纯度对映体至关重要 (Lindström等人,2005)。
香精的安全性和功效
在食品工业中,像5-乙基-3-羟基-4-甲基呋喃-2(5H)-酮这样的衍生物已被评估其作为动物饲料香精的安全性和功效。这些研究对确保这些化合物在食品工业中的安全使用至关重要 (Hogstrand, 2014)。
化学分解研究
已经探索了相关化合物2-甲基呋喃的分解,提供了对热反应和自由基过程的见解,这对于理解这些化合物的稳定性和反应性至关重要 (Lifshitz et al., 1997)。
合成化学
5-甲基呋喃-3(2H)-酮衍生物已被用于合成各种在工业上具有重要意义的产品,比如在固体酸催化的级联反应合成呋喃衍生物中。这项研究强调了这些化合物在合成化学中的多功能性 (Chávez-Sifontes等人,2015)。
生物精炼中的催化还原
生物质衍生的呋喃化合物,包括5-甲基呋喃-3(2H)-酮衍生物,是另一个应用领域。这些研究对于推进生物精炼技术和可持续化学生产至关重要 (Nakagawa et al., 2013)。
基于可再生资源的溶剂
从可再生资源中获得的2-甲基四氢呋喃等衍生物正在被探索作为有机化学中的替代溶剂,突显了朝着环境友好合成策略的转变 (Pace et al., 2012)。
寡聚化研究
已经研究了2-甲基呋喃的寡聚化以及所得寡聚物的特性,为呋喃衍生物的聚合物化学提供了见解(Ishigaki & Shono, 1974)。
大气化学
已经研究了5-甲基呋喃-3(2H)-酮衍生物在大气化学中的作用,例如在氯原子降解烷基呋喃中的作用。这项研究对于理解这些化合物在大气中的环境影响和行为至关重要(Villanueva et al., 2009)。
糠醛转化
已经探索了利用非贵金属催化剂将糠醛高效转化为2-甲基四氢呋喃,展示了5-甲基呋喃-3(2H)-酮衍生物在从生物质资源中生产有价值化学品方面的潜力(Liu et al., 2020)。
分子结构和活性研究
对于像3-((5-甲基吡啶-2-基)氨基)异苯并呋喃-1(3H)-酮这样的新颖衍生物进行了研究,包括对其分子结构、抗氧化活性、DNA结合以及分子对接研究。这些见解对于理解这类化合物的生物化学和药用潜力至关重要(Yılmaz等人,2020)。
微波光谱在结构分析中的应用
已经使用微波光谱分析了相关化合物如2-乙酰-5-甲基呋喃中甲基基团的结构和扭转动力学,为理解这些分子的物理化学提供了宝贵数据(Van et al., 2016)。
功能化呋喃-3(2H)-酮的高级合成
研究包括针对伪霉素的合成研究,展示了5-甲基呋喃-3(2H)-酮衍生物在合成与医药化学相关的复杂功能化分子方面的实用性(Dolder & Tamm, 1990)。
有机催化反应
5-甲基呋喃-3(2H)-酮衍生物已经在对映选择性有机催化反应中使用,如对吲哚的Friedel-Crafts烷基化,展示了它们在立体选择性合成中的应用(Riguet, 2011)。
作用机制
Target of Action
It has been suggested that it may interact with various enzymes and proteins involved in cellular processes .
Mode of Action
The exact mode of action of 5-Methylfuran-3(2H)-one is not fully understood. It is believed to interact with its targets, leading to changes in their function. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
5-Methylfuran-3(2H)-one may affect various biochemical pathways. For instance, it has been associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .
Result of Action
Some studies suggest that it may have antioxidative and antimelanogenic effects, suggesting its potential use as a depigmenting agent . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylfuran-3(2H)-one. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of its interactions . .
安全和危害
生化分析
Biochemical Properties
5-Methylfuran-3(2H)-one plays a significant role in biochemical reactions, particularly in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound interacts with various enzymes and proteins, including oxidoreductases, which are involved in oxidation-reduction reactions. The interaction with oxidoreductases suggests that 5-Methylfuran-3(2H)-one may act as a substrate or inhibitor in these reactions, influencing the overall biochemical pathways .
Cellular Effects
The effects of 5-Methylfuran-3(2H)-one on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Methylfuran-3(2H)-one can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 5-Methylfuran-3(2H)-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, 5-Methylfuran-3(2H)-one has been shown to inhibit certain oxidoreductases, thereby affecting the redox state of the cell. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylfuran-3(2H)-one can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-Methylfuran-3(2H)-one is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-Methylfuran-3(2H)-one has been observed to cause alterations in cellular function, including changes in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methylfuran-3(2H)-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, 5-Methylfuran-3(2H)-one can exhibit toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
5-Methylfuran-3(2H)-one is involved in several metabolic pathways, including those related to the Maillard reaction. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in its metabolism. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. This interaction with metabolic pathways underscores the compound’s significance in biochemical processes .
Transport and Distribution
Within cells and tissues, 5-Methylfuran-3(2H)-one is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 5-Methylfuran-3(2H)-one within specific cellular compartments can affect its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of 5-Methylfuran-3(2H)-one is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution of 5-Methylfuran-3(2H)-one provides insights into its role in cellular processes .
属性
IUPAC Name |
5-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZCBMOGIYUCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188608 | |
| Record name | 5-Methylfuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid / herbaceous sweet odour | |
| Record name | 5-Methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble, Soluble (in ethanol) | |
| Record name | 5-Methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3511-32-8 | |
| Record name | 5-Methylfuran-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylfuran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLFURAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-Methylfuran-3(2H)-one derivatives in interspecies communication?
A1: Research indicates that 4-hydroxy-5-methylfuran-3(2H)-one (MHF), a derivative of 5-Methylfuran-3(2H)-one, acts as an interspecies signaling molecule. It mimics the activity of AI-2, a bacterial quorum sensing autoinducer. [] Quorum sensing is a process bacteria use to communicate and coordinate behavior based on population density. MHF has been shown to be produced by Saccharomyces cerevisiae and potentially other organisms, suggesting a broader role for AI-2-like signaling across different domains of life. []
Q2: How does the structure of the carbohydrate influence the formation of colored compounds like those containing the 5-Methylfuran-3(2H)-one moiety during food browning?
A2: The specific structure of the carbohydrate significantly impacts the formation of colored compounds, including those incorporating the 5-Methylfuran-3(2H)-one structure, during Maillard reactions responsible for food browning. [] For instance, pentoses like xylose can lead to the formation of orange-colored compounds like (2E)/(2Z)-4-hydroxy-5-methyl-2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-ene-1-ylidene]furan-3(2H)-one. In contrast, disaccharides like maltose exhibit lower browning efficiency due to their 1,4-glycosidic linkage, which hinders the release of key precursors needed for the formation of colored compounds. []
Q3: What is known about the stereochemistry and olfactory properties of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, a derivative of 5-Methylfuran-3(2H)-one?
A3: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as homofuraneol, exists as a mixture of four stereoisomers due to its unique tautomeric keto-enol structure. [] These isomers, comprising two enantiomeric pairs, have been successfully separated and their odor characteristics analyzed. The absolute configuration of these isomers has been determined using techniques like vibrational circular dichroism (VCD) spectroscopy. This research contributes to understanding the structure-odor relationships within this class of compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)


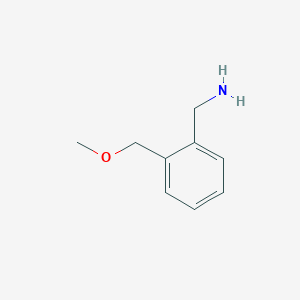
![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

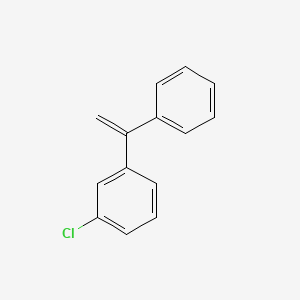

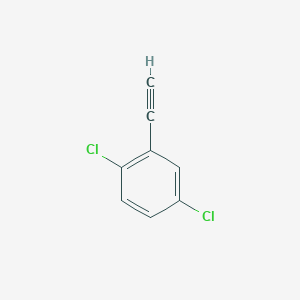

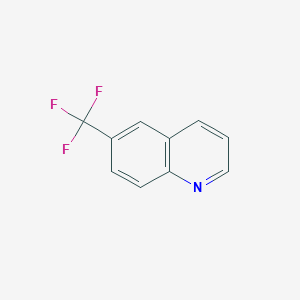

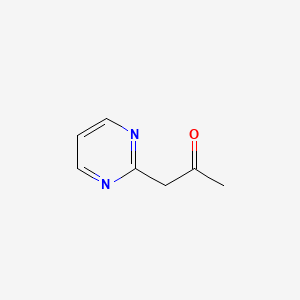
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1354621.png)
